
3,3'-Bis(dioctyloxyphosphinothioylthio)-N,N'-oxybis(methylene)dipropionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Bis(dioctyloxyphosphinothioylthio)-N,N’-oxybis(methylene)dipropionamide is a complex organophosphorus compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a combination of phosphinothioyl and amide functionalities, making it a subject of interest for researchers in chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(dioctyloxyphosphinothioylthio)-N,N’-oxybis(methylene)dipropionamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of dioctyl phosphorochloridate with a thiol compound to form the phosphinothioyl intermediate. This intermediate is then reacted with N,N’-oxybis(methylene)dipropionamide under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as column chromatography and recrystallization, are common in industrial settings.
化学反応の分析
Types of Reactions
3,3’-Bis(dioctyloxyphosphinothioylthio)-N,N’-oxybis(methylene)dipropionamide can undergo various chemical reactions, including:
Oxidation: The phosphinothioyl groups can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphinothioyl groups typically yields phosphine oxides, while reduction can produce phosphines.
科学的研究の応用
3,3’-Bis(dioctyloxyphosphinothioylthio)-N,N’-oxybis(methylene)dipropionamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3,3’-Bis(dioctyloxyphosphinothioylthio)-N,N’-oxybis(methylene)dipropionamide involves its interaction with specific molecular targets. The phosphinothioyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The amide groups can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity.
類似化合物との比較
Similar Compounds
3,3’-Bis(diisopropylamino)-3-thioxo-1-(2,4,6-tri-tert-butylphenyl)-1,3-diphosphapropene: This compound shares similar phosphinothioyl functionality but differs in its overall structure and reactivity.
3,3’-Bis(indolyl)methanes: These compounds have similar bis-functional groups but differ in their core structure and applications.
Uniqueness
3,3’-Bis(dioctyloxyphosphinothioylthio)-N,N’-oxybis(methylene)dipropionamide is unique due to its combination of phosphinothioyl and amide functionalities, which provide a distinct set of chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
特性
CAS番号 |
793710-14-2 |
|---|---|
分子式 |
C40H82N2O7P2S4 |
分子量 |
893.3 g/mol |
IUPAC名 |
3-dioctoxyphosphinothioylsulfanyl-N-[(3-dioctoxyphosphinothioylsulfanylpropanoylamino)methoxymethyl]propanamide |
InChI |
InChI=1S/C40H82N2O7P2S4/c1-5-9-13-17-21-25-31-46-50(52,47-32-26-22-18-14-10-6-2)54-35-29-39(43)41-37-45-38-42-40(44)30-36-55-51(53,48-33-27-23-19-15-11-7-3)49-34-28-24-20-16-12-8-4/h5-38H2,1-4H3,(H,41,43)(H,42,44) |
InChIキー |
ZPYXJFWMHVMKNG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOP(=S)(OCCCCCCCC)SCCC(=O)NCOCNC(=O)CCSP(=S)(OCCCCCCCC)OCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tris[2,6-di(nonyl)phenyl] phosphite](/img/structure/B12694140.png)

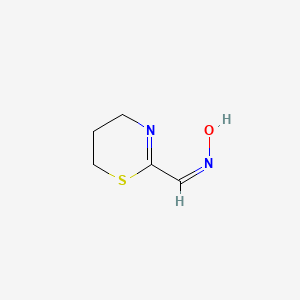
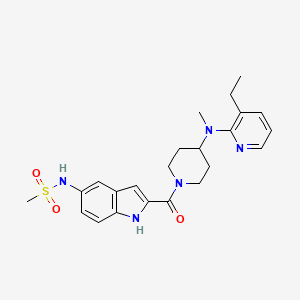
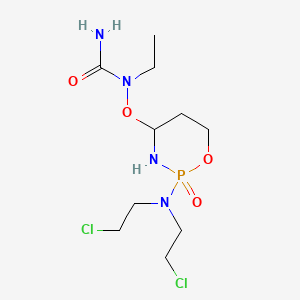
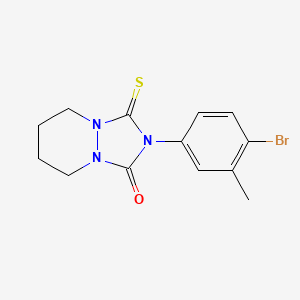
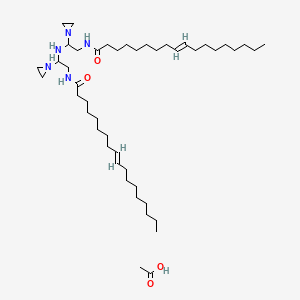
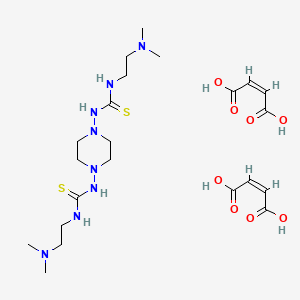

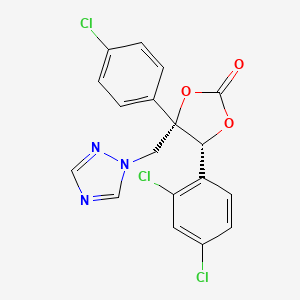


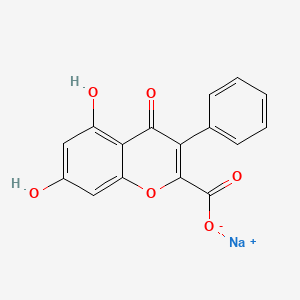
![N,N-dimethyl-2-[1-[3-(trifluoromethyl)phenyl]-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12694240.png)
